molecular formula C9H11NO2 B12527714 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3-(1-methylethyl)- CAS No. 820963-99-3

1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3-(1-methylethyl)-

Cat. No.: B12527714
CAS No.: 820963-99-3
M. Wt: 165.19 g/mol
InChI Key: ZIDQIIBMGISHQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3-(1-methylethyl)- is a heterocyclic compound that features a fused ring system consisting of a pyrrole and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3-(1-methylethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or methanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through flash silica gel chromatography and crystallization under reduced pressure .

Chemical Reactions Analysis

Types of Reactions: 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3-(1-methylethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with halogen or other functional groups replacing the original groups.

Scientific Research Applications

1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3-(1-methylethyl)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3-(1,1-dimethylethyl)-
  • (3R,7aS)-3-(Trichloromethyl)tetrahydropyrrolo[1,2-c]oxazol-1-one

Uniqueness: 1H,3H-Pyrrolo[1,2-c]oxazol-1-one, 3-(1-methylethyl)- is unique due to its specific substitution pattern and the presence of the isopropyl group. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from similar compounds .

Properties

CAS No.

820963-99-3

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

3-propan-2-yl-3H-pyrrolo[1,2-c][1,3]oxazol-1-one

InChI

InChI=1S/C9H11NO2/c1-6(2)8-10-5-3-4-7(10)9(11)12-8/h3-6,8H,1-2H3

InChI Key

ZIDQIIBMGISHQH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1N2C=CC=C2C(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.